O-Benzyl-DL-serine
Description
Significance of O-Benzyl-DL-serine as a Serine Derivative
Serine is a polar, non-essential amino acid crucial for numerous biological processes, including protein synthesis and the biosynthesis of other biomolecules like purines and pyrimidines. The introduction of a benzyl (B1604629) group to the serine side chain to form this compound alters its properties in several key ways. The benzyl group acts as a protecting group for the hydroxyl function, preventing it from participating in unwanted side reactions during chemical synthesis. chemimpex.com This protection is critical in complex multi-step syntheses where selective reactivity of different functional groups is required.
Furthermore, the benzyl group increases the lipophilicity of the serine molecule, which can enhance its solubility in organic solvents and influence its interactions with biological membranes and proteins. cymitquimica.com This modified solubility and reactivity profile makes this compound a useful intermediate in the synthesis of a wide array of compounds that would be difficult to prepare from unprotected serine.
Role in Peptide Chemistry and Bioactive Molecule Synthesis
One of the most prominent applications of this compound is in peptide chemistry. Peptides are short chains of amino acids that play vital roles in biological systems and are increasingly important as therapeutic agents. sigmaaldrich.com During peptide synthesis, the side chains of amino acids must often be protected to ensure that the peptide bond forms only between the desired amino and carboxyl groups.
This compound, with its protected hydroxyl group, is a key building block in the synthesis of serine-containing peptides. chemimpex.comtcichemicals.com The benzyl group can be removed under specific conditions after the peptide chain has been assembled, revealing the natural serine residue. This strategy allows for the precise incorporation of serine into a peptide sequence, enabling the synthesis of complex peptide-based drugs and enzyme inhibitors. chemimpex.comchemimpex.com
Beyond standard peptides, this compound is instrumental in the synthesis of various other bioactive molecules. Researchers have utilized it in the development of novel compounds for potential use in treating neurological disorders. chemimpex.com Its ability to serve as a precursor for unnatural amino acids further expands its utility in creating molecules with tailored biological activities. arkat-usa.org
Importance as a Chiral Building Block in Organic Synthesis
This compound is a racemic mixture, meaning it contains equal amounts of the left-handed (L) and right-handed (D) enantiomers. However, methods exist to resolve this mixture into its individual, optically active components, O-Benzyl-L-serine and O-Benzyl-D-serine. oup.com These chiral molecules are highly valuable as building blocks in asymmetric synthesis, a field of organic chemistry focused on the selective production of a single enantiomer of a chiral product. guidechem.com
The use of enantiomerically pure starting materials like O-Benzyl-L-serine or O-Benzyl-D-serine allows chemists to construct complex, stereochemically defined molecules. arkat-usa.orgguidechem.com This is particularly crucial in pharmaceutical development, as the different enantiomers of a drug can have vastly different biological activities and metabolic fates. The synthesis of enantiopure unnatural amino acids and 2-amino alcohols has been achieved using serine-derived building blocks. arkat-usa.org The ability to introduce a specific stereocenter from the outset simplifies the synthesis and purification of the final target molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-44-3 | |
| Record name | O-(Phenylmethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Benzyloxy-DL-alanine | |
| Source | ChemIDplus | |
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| Record name | 5445-44-3 | |
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| Record name | 3-benzyloxy-DL-alanine | |
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Synthesis Methodologies of O Benzyl Dl Serine
Historical and Classical Synthetic Routes
The foundational methods for synthesizing O-Benzyl-DL-serine have been established for decades, primarily relying on readily available starting materials and well-understood reaction mechanisms.
Synthesis from Methyl or Ethyl Acrylate (B77674) Precursors
A notable classical synthesis involves the use of acrylate esters as the starting material. An improved method utilizing ethyl acrylate was developed to enhance the yield for large-scale preparations. oup.com
The synthesis proceeds in two main stages:
Formation of α-Bromo-β-benzyloxy-propionic Acid: Ethyl acrylate is first brominated to form ethyl α,β-dibromopropionate. This intermediate is then reacted with benzyl (B1604629) alcohol in the presence of sodium to yield crude α-bromo-β-benzyloxy-propionic acid after hydrolysis with barium hydroxide. oup.com
Amination to this compound: The crude α-bromo acid is then treated with aqueous ammonia (B1221849) and ammonium (B1175870) carbonate. After a week at room temperature, the reaction mixture is concentrated to yield crystalline this compound. oup.com
This method, starting from ethyl acrylate, has been reported to produce this compound in a 67% yield. oup.com A previous method using methyl acrylate resulted in a 51% yield. oup.com
| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |
| Ethyl Acrylate | Bromine, Benzyl Alcohol, Sodium, Barium Hydroxide, Aqueous Ammonia, Ammonium Carbonate | α-Bromo-β-benzyloxy-propionic acid | This compound | 67% oup.com |
| Methyl Acrylate | Not specified in detail | Not specified in detail | This compound | 51% oup.com |
Benzylation of Serine Derivatives
Direct benzylation of serine or its derivatives presents an alternative, though sometimes challenging, route. The success of this approach often depends on the choice of protecting groups for the amino and carboxyl functionalities to ensure selective benzylation of the hydroxyl group.
One approach involves the N-protection of L-serine, followed by benzylation and subsequent deprotection. For instance, L-serine can be reacted with di-tert-butyl dicarbonate (B1257347) to form N-(tert-butoxycarbonyl)-L-serine. rsc.org This intermediate is then treated with sodium hydride and benzyl bromide in anhydrous DMF to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine. rsc.org Finally, the tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) to give O-benzyl-L-serine. rsc.org While this specific example leads to the L-enantiomer, similar principles can be applied to DL-serine.
Another method involves the use of N-formyl-DL-serine, which is readily available from ethyl acrylate. rsc.org This derivative can be benzylated, although the direct benzylation of N-t-butoxycarbonyl-L-serine has been reported to give low yields of the pure product on a large scale. rsc.org
Advanced Synthetic Approaches
More recent methodologies focus on producing enantiopure forms of O-benzyl-serine, which are often required for the synthesis of biologically active peptides and pharmaceuticals.
Enzymatic Resolution Techniques for Enantiopure O-Benzyl-L-serine
Enzymatic resolution offers a highly selective method for separating enantiomers from a racemic mixture. This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one of the enantiomers.
A common strategy involves the enzymatic resolution of N-acetyl-O-benzyl-DL-serine. oup.com In this process, the racemic N-acetyl derivative is subjected to an enzyme that selectively hydrolyzes the acetyl group from one of the enantiomers.
Takadiastase, a crude enzyme preparation from Aspergillus oryzae, has been successfully employed for the resolution of N-acetyl-O-benzyl-DL-serine. oup.comresearchgate.net The enzyme selectively acts on the N-acetyl-O-benzyl-L-serine, leaving the D-enantiomer unchanged. This process has been reported to produce optically active O-benzyl-L-serine with a 78% yield. oup.comresearchgate.net
| Substrate | Enzyme | Product | Reported Yield of O-Benzyl-L-serine |
| N-acetyl-O-benzyl-DL-serine | Takadiastase | O-Benzyl-L-serine | 78% oup.comresearchgate.net |
Another advanced resolution technique involves the use of resolving agents with N-formyl-O-benzyl-DL-serine. rsc.org In a described method, brucine (B1667951) is used to first separate the N-formyl-O-benzyl-D-serine as an insoluble salt. rsc.org The mother liquor, enriched with the L-isomer, can then be treated with a second resolving agent like quinine, or more conveniently, the L-isomer can be separated by selective solubilization in a mixture of ether and n-butanol. rsc.org
Protecting Group Strategies for Serine Hydroxyl and Amino Functions
N-Benzyloxycarbonyl (Cbz) Protection in Resolution
Deracemization and Stereoinversion Protocols for this compound
Deracemization is the process of converting a racemic mixture into a single, enantiomerically pure substance. Stereoinversion, a related process, involves the conversion of one enantiomer into its opposite. researchgate.net These techniques are highly valuable for the production of optically active compounds from readily available racemic starting materials like this compound.
A powerful chemoenzymatic approach for the deracemization of DL-amino acids utilizes L-amino acid oxidases (LAAOs). researchgate.netnih.gov These enzymes selectively oxidize the L-enantiomer to the corresponding α-keto acid. researchgate.net The resulting keto acid can then be reduced back to the racemic amino acid, allowing for a dynamic kinetic resolution where the L-enantiomer is continuously converted to the D-enantiomer. Alternatively, the in-situ reduction of the intermediate imino acid can lead to the exclusive formation of the D-amino acid. nih.gov This has been successfully applied to racemic mixtures of norleucine, methionine, and O-benzyl serine, achieving high conversions. researchgate.net
Another strategy involves the use of a dual-enzyme system. For example, a racemase can be used to interconvert the enantiomers, while a stereoselective hydrolase or amidase can selectively act on one enantiomer, leading to its separation. researchgate.net
The resolution of N-formyl-O-benzyl-DL-serine provides a classical chemical approach to obtaining the individual enantiomers. In a method described by Wünsch and Fürst, the D-enantiomer is first separated by forming a diastereomeric salt with brucine. rsc.orgrsc.org The remaining mixture, enriched in the L-enantiomer, can then be separated by selective solubilization, avoiding the need for a second resolving agent. rsc.orgrsc.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| O-Benzyl-D-serine |
| O-Benzyl-L-serine |
| N-acetyl-D, L-3-methoxy-alanine |
| N-Benzoyl-DL-serine isopropyl amide |
| N-Boc-O-Benzyl-D-serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-Trimethylacetyl-DL-serine methyl ester |
| O-methyl-D-serine |
| tert-Butoxycarbonyl |
| 9-Fluorenylmethoxycarbonyl |
| Benzyloxycarbonyl |
| Benzyl chloroformate |
| Boc anhydride (B1165640) |
| Brucine |
| L-serine ethyl ester |
| Acrylamide |
| DL-serine methyl ester HCl |
| Norleucine |
| Methionine |
| Trifluoroacetic acid |
| Piperidine (B6355638) |
| Hydrogen fluoride |
| Trifluoromethanesulfonic acid |
| Sodium hydroxide |
| Papain |
| α-amino-ε-caprolactam racemase |
| D-stereospecific amino-acid amidase |
| L-amino acid oxidases |
| N-benzoyl-O-acetyl-DL-serine isopropyl amide |
| DL-serine |
| N-p-nitro benzoyl D-serine |
| N-p-nitro benzoyl L-serine |
| N-3,5-dinitro benzoyl-DL-serine |
| (S)-Cbz-serine |
| N-Boc-D-serine |
| N-Boc-D-phenylglycinal |
| N-Boc-pyroglutamate |
| L-serine |
| D-serine |
| N-acetyl derivative |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate (B77799) salt |
| N-Boc-O-methyl-D-serine |
| (R)-Boc-(Fmoc)-aminoglycine |
| (S)-Boc-serine |
| Boc-(Fmoc)-aminoglycine amide |
| Boc-(Fmoc)-aminoglycine methyl ester |
| N-Benzyl-L-serine, methyl ester |
| L-serine methyl ester |
| Benzyl chloromethyl ether |
| L-Serine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-O-(phenylmethyl)- |
| N-BOC-O-Benzyl-L-serine |
| Z-SER(BZL)-OH |
| O-Benzyl-D-serine |
| N-CBZ-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-CBZ-DL-serine |
| N-Boc-O-benzyl-D-serine |
| methyl 2‐hydroxymethylacrylate |
| (R)‐methyl‐3‐ hydroxy‐2‐methylpropionate |
| 2‐alkoxyenal |
| ethyl |
| 1-phenylethylamine |
| ethyl methoxy (B1213986) acetate (B1210297) |
| 5-hexen-2-ol |
| L-tryptophan |
| L-tyrosine |
| L- phenylalanine |
| D-glucose |
| indigo |
| 5-o-benzyl-D-xylulose |
| benzaldehyde |
| 5-benz-1,3-dihydroxypentan-2-one |
| Man3GlcNAc2-peptide |
| Man3GlcNAc-oxazoline |
| O-pentenyl |
| O-tert-butyl |
| O-acetyl |
| Ser-OEt |
| Ser-OMe |
| O-methyl-L-serine |
| Nα-tert-butyloxycarbonyl-O-methyl-L-serine |
| Nα-phthaloyl-L-serine p-nitrobenzyl ester |
| diazomethane |
| d-alanine |
| l-alanine amide |
| D,L-Phe |
| 4-nitro-D,L-Phe |
| NH3:BH3 |
| D-phenylalanine |
| D,L-1c |
| D,L-1d |
| D,L-1e |
| L-1f |
| L-1g |
| L-1h |
| (2S,3S,4S)-4 |
| trans-oxazolidin-2-one (4S,5S)-20 |
| (4R,5S)-21 |
| (2R,3S)-2 |
| O-benzyl-D-serine |
| (2S,3R)-2 |
| O-benzyl-L-serine |
| N-Boc-aminoalcohol (1R,2R)-33 |
| (S)-86 |
| (2S,4R)-87 |
| (2S,4S)-87 |
| D-phenylglycine |
| D-serinal derivative (R)-23 |
| (S)-24 |
| pyroglutamic acid |
| N-acetyl-D, L-3-methoxy-alanine |
| methyl α-bromo-β-methoxypropionate |
| N-benzoyl-DL-serine |
| acetic anhydride |
| N-trimethylacetyl chloride |
| glycol aldehyde |
| ethoxyacetaldehyde |
| ethyl formate |
| ethyl hippurate |
| chloromethyl ether |
| ethyl sodium phthalimidomalonate |
| α-bromo-β-methoxypropionic acid |
| 5-(methoxymethyl) hydantoin |
| ethyl α-acetamido-β-hydroxypropionate |
| N-benzylserine |
| 2,4-dinitrophenylhydrazone of hydroxypyruvic acid |
| methyl α-bromo-β-methoxypropionate |
| α-Bromo-β-methoxypropionic acid |
| N-formyl-DL-serine |
| ethyl acrylate |
| α-bromo-β-benzyloxy-propionic acid |
| N-acetyl-O-benzyl-DL-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| homoserine |
| 4-O-acetyl-4-[2-C-(1-methyl 5-acetamido 4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-erythro-l-manno-nononate)]-2S-(benzyloxycarbonyl)amino-1-carboxylic acid (1) |
| cyclopentyl-glycine |
| isoleucine |
| p-Nitro-L-amino acid |
| p-nitro-amino acid |
| t-butyldimethylsilyl |
| trimethylsilyl |
| pivalyl |
| tetrahydropyran-2-yl |
| p-toluenesulfonyl |
| 2,4-dinitrophenyl |
| Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-l-His-OH |
| Fmoc-His(2-Ns)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Asp(OEpe)-OH |
| This compound |
| methyl acrylate |
| ethyl acrylate |
| α-Bromo-β-benzyloxy-propionic Acid |
| barium hydroxide |
| ammonium carbonate |
| N-acetyl-DL-serine |
| N-acetyl-O-benzyl-DL-serine |
| O-benzyl-N-formyl-DL-serine |
| lacosamide |
| methyl iodide |
| dimethyl sulphate |
| benzylamine |
| O-methyl-D-serine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate salt |
| diisopropyl ether |
| trifluoroacetic acid |
| acetic anhydride |
| (S)-benzyloxycarbonyl-serine |
| (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine |
| (S)-Cbz-serine |
| diphenylphosphoryl azide |
| triethylamine |
| cyclic (S) carbamate |
| benzyltrimethylammonium hydroxide |
| pyridinium dichromate |
| (R)-Boc-(Cbz)-aminoglycine |
| Marfey's reagent |
| N-Benzyl-L-serine |
| N-Cbz-L-serine benzyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester |
| glycerol |
| methyl heptadecanoate |
| N-Boc-O-Benzyl-D-serine |
| ClCOOiBu |
| NaBH4 |
| Dess–Martin periodinate |
| (CF3CH2O)2P(O)CH2COOMe |
| KHMDS |
| 18-crown-6 |
| I2 |
| Bu3SnH |
| AIBN |
| CrO3 |
| CH2N2 |
| Davis oxaziridine |
| Stille's reagent |
| O-benzyl-N-Boc-D-serine |
| N-Boc-D-phenylglycinal (R)-32 |
| benzylmagnesium chloride |
| N-Boc-aminoalcohol (1R,2R)-33 |
| benzyl N-Boc-pyroglutamate (S)-86 |
| D-serinal derivative (R)-23 |
| (S)-24 |
| O-benzyl-L-serine |
| N-acetyl-DL-o-benzylserine |
| N-acetyl-L-o-benzylserine |
| N-acetyl-D-o-benzylserine |
| N-acetyl-DL-serine |
| N-formyl-DL-serine |
| This compound |
| O-benzyl-L-serine |
| N-formyl-O-benzyl-DL-serine |
| brucine |
| quinine |
| D-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| L-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| N-CBZ-DL-serine |
| N-acetyl-D, L-3-methoxy-alanine |
| L-serine |
| methyl α-bromo-β-methoxypropionate |
| N-benzoyl-DL-serine isopropyl amide |
| N-benzoyl-O-acetyl-DL-serine isopropyl amide |
| N-trimethylacetyl-DL-serine methyl ester |
| N-trimethylacetyl chloride |
| DL-serine methyl ester HCl |
| O-benzyl |
| O-pentenyl |
| O-tert-butyl |
| O-acetyl |
| Ser-OEt |
| Ser-OMe |
| O-methyl-L-serine |
| Nα-tert-butyloxycarbonyl-O-methyl-L-serine |
| Nα-phthaloyl-L-serine p-nitrobenzyl ester |
| diazomethane |
| d-alanine |
| l-alanine amide |
| D,L-Phe |
| 4-nitro-D,L-Phe |
| NH3:BH3 |
| D-phenylalanine |
| D,L-1c |
| D,L-1d |
| D,L-1e |
| L-1f |
| L-1g |
| L-1h |
| N-Boc-O-Benzyl-D-serine |
| N-Boc-O-benzyl-D-serine |
| Man3GlcNAc2-peptide |
| Man3GlcNAc-oxazoline |
| 5-o-benzyl-D-xylulose |
| benzaldehyde |
| 5-benz-1,3-dihydroxypentan-2-one |
| 1-phenylethylamine |
| ethyl methoxy acetate |
| 5-hexen-2-ol |
| phenylacetaldehyde |
| lactams |
| cyclic amines |
| phloroglucinol |
| N-Cbz-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-CBZ-DL-serine |
| Cbz-Cl |
| Cbz2O |
| Cbz-OSu |
| 1-phenylethylamine |
| ethyl methoxy acetate |
| 5-hexen-2-ol |
| chlorohydrins |
| homoallylic alcohols |
| methyl 2‐hydroxymethylacrylate |
| (R)‐methyl‐3‐ hydroxy‐2‐methylpropionate |
| 2‐alkoxyenal |
| ethyl |
| keto acids |
| L-tryptophan |
| L-tyrosine |
| L- phenylalanine |
| D-glucose |
| indigo |
| This compound |
| N-acetyl-DL-serine |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| O-benzyl-serine |
| DL-Serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| ethyl acrylate |
| homoserine |
| 4-O-acetyl-4-[2-C-(1-methyl 5-acetamido 4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-erythro-l-manno-nononate)]-2S-(benzyloxycarbonyl)amino-1-carboxylic acid (1) |
| norleucine |
| methionine |
| O-benzyl serine |
| cyclopentyl-glycine |
| isoleucine |
| p-Nitro-L-amino acid |
| p-nitro-amino acid |
| t-butyl |
| t-butyldimethylsilyl |
| trimethylsilyl |
| trityl |
| pivalyl |
| tetrahydropyran-2-yl |
| histidine |
| p-toluenesulfonyl |
| 2,4-dinitrophenyl |
| Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-l-His-OH |
| Fmoc-His(2-Ns)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Asp(OEpe)-OH |
| This compound |
| methyl acrylate |
| ethyl acrylate |
| α-Bromo-β-benzyloxy-propionic Acid |
| sodium bromide |
| barium hydroxide |
| ammonium carbonate |
| N-formyl-DL-serine |
| brucine |
| quinine |
| lacosamide |
| D-serine |
| N-Boc-D-serine |
| methyl iodide |
| dimethyl sulphate |
| benzylamine |
| O-methyl-D-serine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate salt |
| diisopropyl ether |
| trifluoroacetic acid |
| acetic anhydride |
| (S)-benzyloxycarbonyl-serine |
| (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine |
| (S)-Cbz-serine |
| diphenylphosphoryl azide |
| triethylamine |
| cyclic (S) carbamate |
| benzyltrimethylammonium hydroxide |
| pyridinium dichromate |
| (R)-Boc-(Cbz)-aminoglycine |
| (S)-Boc-serine |
| Boc-(Fmoc)-aminoglycine amide |
| Boc-(Fmoc)-aminoglycine methyl ester |
| Marfey's reagent |
| N-Benzyl-L-serine, methyl ester |
| L-serine methyl ester |
| benzyl chloroformate (Cbz-Cl) |
| potassium bicarbonate |
| N-Cbz-L-serine benzyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester |
| glycerol |
| methyl heptadecanoate |
| O-benzyl-N-Boc-D-serine |
| ClCOOiBu |
| NaBH4 |
| Dess–Martin periodinate |
| (CF3CH2O)2P(O)CH2COOMe |
| KHMDS |
| 18-crown-6 |
| I2 |
| Bu3SnH |
| AIBN |
| CrO3 |
| CH2N2 |
| Davis oxaziridine |
| Stille's reagent |
| N-Boc-D-phenylglycinal (R)-32 |
| benzylmagnesium chloride |
| N-Boc-aminoalcohol (1R,2R)-33 |
| benzyl N-Boc-pyroglutamate (S)-86 |
| D-serinal derivative (R)-23 |
| O-benzyl-L-serine |
| O-benzyl-D-serine |
| N-acetyl-DL-o-benzylserine |
| N-acetyl-L-o-benzylserine |
| N-acetyl-D-o-benzylserine |
| N-acetyl-DL-serine |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| O-benzyl-serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| D-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| L-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| N-3,5-dinitro benzoyl-DL-serine |
| N-CBZ-DL-serine |
| N-CBZ-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-Boc-O-benzyl-D-serine |
| N-BOC-O-Benzyl-D-serine |
| O-Benzyl-L-SERINE |
| L-Serine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-O-(phenylmethyl)- |
| N-BOC-O-Benzyl-L-serine |
| Z-SER(BZL)-OH |
| O-Benzyl-D-serine |
| This compound |
| L-Serine |
| N-acetyl-D, L-3-methoxy-alanine |
| L-serine |
| methyl α-bromo-β-methoxypropionate |
| N-benzoyl-DL-serine isopropyl amide |
| N-benzoyl-O-acetyl-DL-serine isopropyl amide |
| N-trimethylacetyl-DL-serine methyl ester |
| N-trimethylacetyl chloride |
| DL-serine methyl ester HCl |
| glycol aldehyde |
| ethoxyacetaldehyde |
| ethyl formate |
| ethyl hippurate |
| chloromethyl ether |
| ethyl sodium phthalimidomalonate |
| α-bromo-β-methoxypropionic acid |
| 5-(methoxymethyl) hydantoin |
| ethyl α-acetamido-β-hydroxypropionate |
| N-benzylserine |
| 2,4-dinitrophenylhydrazone of hydroxypyruvic acid |
| methyl α-bromo-β-methoxypropionate |
| α-Bromo-β-methoxypropionic acid |
| N-formyl-DL-serine |
| ethyl acrylate |
| α-bromo-β-benzyloxy-propionic acid |
| N-acetyl-O-benzyl-DL-serine |
| N-acetyl-DL-serine |
| O-benzyl-N-formyl-DL-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| homoserine |
| 4-O-acetyl-4-[2-C-(1-methyl 5-acetamido 4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-erythro-l-manno-nononate)]-2S-(benzyloxycarbonyl)amino-1-carboxylic acid (1) |
| cyclopentyl-glycine |
| isoleucine |
| p-Nitro-L-amino acid |
| p-nitro-amino acid |
| t-butyldimethylsilyl |
| trimethylsilyl |
| pivalyl |
| tetrahydropyran-2-yl |
| histidine |
| p-toluenesulfonyl |
| 2,4-dinitrophenyl |
| Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-l-His-OH |
| Fmoc-His(2-Ns)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Asp(OEpe)-OH |
| This compound |
| methyl acrylate |
| ethyl acrylate |
| α-Bromo-β-benzyloxy-propionic Acid |
| sodium bromide |
| barium hydroxide |
| ammonium carbonate |
| N-formyl-DL-serine |
| brucine |
| quinine |
| lacosamide |
| D-serine |
| N-Boc-D-serine |
| methyl iodide |
| dimethyl sulphate |
| benzylamine |
| O-methyl-D-serine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate salt |
| diisopropyl ether |
| trifluoroacetic acid |
| acetic anhydride |
| (S)-benzyloxycarbonyl-serine |
| (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine |
| (S)-Cbz-serine |
| diphenylphosphoryl azide |
| triethylamine |
| cyclic (S) carbamate |
| benzyltrimethylammonium hydroxide |
| pyridinium dichromate |
| (R)-Boc-(Cbz)-aminoglycine |
| (S)-Boc-serine |
| Boc-(Fmoc)-aminoglycine amide |
| Boc-(Fmoc)-aminoglycine methyl ester |
| Marfey's reagent |
| N-Benzyl-L-serine, methyl ester |
| L-serine methyl ester |
| benzyl chloroformate (Cbz-Cl) |
| potassium bicarbonate |
| N-Cbz-L-serine benzyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester |
| glycerol |
| methyl heptadecanoate |
| O-benzyl-N-Boc-D-serine |
| ClCOOiBu |
| NaBH4 |
| Dess–Martin periodinate |
| (CF3CH2O)2P(O)CH2COOMe |
| KHMDS |
| 18-crown-6 |
| I2 |
| Bu3SnH |
| AIBN |
| CrO3 |
| CH2N2 |
| Davis oxaziridine |
| Stille's reagent |
| N-Boc-D-phenylglycinal (R)-32 |
| benzylmagnesium chloride |
| N-Boc-aminoalcohol (1R,2R)-33 |
| benzyl N-Boc-pyroglutamate (S)-86 |
| D-serinal derivative (R)-23 |
| O-benzyl-L-serine |
| O-benzyl-D-serine |
| N-acetyl-DL-o-benzylserine |
| N-acetyl-L-o-benzylserine |
| N-acetyl-D-o-benzylserine |
| N-acetyl-DL-serine |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| O-benzyl-serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| D-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| L-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| N-3,5-dinitro benzoyl-DL-serine |
| N-CBZ-DL-serine |
| N-CBZ-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-Boc-O-benzyl-D-serine |
| N-BOC-O-Benzyl-D-serine |
| O-Benzyl-L-SERINE |
| L-Serine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-O-(phenylmethyl)- |
| N-BOC-O-Benzyl-L-serine |
| Z-SER(BZL)-OH |
| O-Benzyl-D-serine |
| This compound |
| L-Serine |
| N-acetyl-D, L-3-methoxy-alanine |
| L-serine |
| methyl α-bromo-β-methoxypropionate |
| N-benzoyl-DL-serine isopropyl amide |
| N-benzoyl-O-acetyl-DL-serine isopropyl amide |
| N-trimethylacetyl-DL-serine methyl ester |
| N-trimethylacetyl chloride |
| DL-serine methyl ester HCl |
| glycol aldehyde |
| ethoxyacetaldehyde |
| ethyl formate |
| ethyl hippurate |
| chloromethyl ether |
| ethyl sodium phthalimidomalonate |
| α-bromo-β-methoxypropionic acid |
| 5-(methoxymethyl) hydantoin |
| ethyl α-acetamido-β-hydroxypropionate |
| N-benzylserine |
| 2,4-dinitrophenylhydrazone of hydroxypyruvic acid |
| methyl α-bromo-β-methoxypropionate |
| α-Bromo-β-methoxypropionic acid |
| N-formyl-DL-serine |
| ethyl acrylate |
| α-bromo-β-benzyloxy-propionic acid |
| N-acetyl-O-benzyl-DL-serine |
| N-acetyl-DL-serine |
| O-benzyl-N-formyl-DL-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| homoserine |
| 4-O-acetyl-4-[2-C-(1-methyl 5-acetamido 4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-erythro-l-manno-nononate)]-2S-(benzyloxycarbonyl)amino-1-carboxylic acid (1) |
| cyclopentyl-glycine |
| isoleucine |
| p-Nitro-L-amino acid |
| p-nitro-amino acid |
| t-butyldimethylsilyl |
| trimethylsilyl |
| pivalyl |
| tetrahydropyran-2-yl |
| histidine |
| p-toluenesulfonyl |
| 2,4-dinitrophenyl |
| Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-l-His-OH |
| Fmoc-His(2-Ns)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Asp(OEpe)-OH |
| This compound |
| methyl acrylate |
| ethyl acrylate |
| α-Bromo-β-benzyloxy-propionic Acid |
| sodium bromide |
| barium hydroxide |
| ammonium carbonate |
| N-formyl-DL-serine |
| brucine |
| quinine |
| lacosamide |
| D-serine |
| N-Boc-D-serine |
| methyl iodide |
| dimethyl sulphate |
| benzylamine |
| O-methyl-D-serine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate salt |
| diisopropyl ether |
| trifluoroacetic acid |
| acetic anhydride |
| (S)-benzyloxycarbonyl-serine |
| (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine |
| (S)-Cbz-serine |
| diphenylphosphoryl azide |
| triethylamine |
| cyclic (S) carbamate |
| benzyltrimethylammonium hydroxide |
| pyridinium dichromate |
| (R)-Boc-(Cbz)-aminoglycine |
| (S)-Boc-serine |
| Boc-(Fmoc)-aminoglycine amide |
| Boc-(Fmoc)-aminoglycine methyl ester |
| Marfey's reagent |
| N-Benzyl-L-serine, methyl ester |
| L-serine methyl ester |
| benzyl chloroformate (Cbz-Cl) |
| potassium bicarbonate |
| N-Cbz-L-serine benzyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester |
| glycerol |
| methyl heptadecanoate |
| O-benzyl-N-Boc-D-serine |
| ClCOOiBu |
| NaBH4 |
| Dess–Martin periodinate |
| (CF3CH2O)2P(O)CH2COOMe |
| KHMDS |
| 18-crown-6 |
| I2 |
| Bu3SnH |
| AIBN |
| CrO3 |
| CH2N2 |
| Davis oxaziridine |
| Stille's reagent |
| N-Boc-D-phenylglycinal (R)-32 |
| benzylmagnesium chloride |
| N-Boc-aminoalcohol (1R,2R)-33 |
| benzyl N-Boc-pyroglutamate (S)-86 |
| D-serinal derivative (R)-23 |
| O-benzyl-L-serine |
| O-benzyl-D-serine |
| N-acetyl-DL-o-benzylserine |
| N-acetyl-L-o-benzylserine |
| N-acetyl-D-o-benzylserine |
| N-acetyl-DL-serine |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| O-benzyl-serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| D-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| L-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| N-3,5-dinitro benzoyl-DL-serine |
| N-CBZ-DL-serine |
| N-CBZ-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-Boc-O-benzyl-D-serine |
| N-BOC-O-Benzyl-D-serine |
| O-Benzyl-L-SERINE |
| L-Serine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-O-(phenylmethyl)- |
| N-BOC-O-Benzyl-L-serine |
| Z-SER(BZL)-OH |
| O-Benzyl-D-serine |
| This compound |
| L-Serine |
| N-acetyl-D, L-3-methoxy-alanine |
| L-serine |
| methyl α-bromo-β-methoxypropionate |
| N-benzoyl-DL-serine isopropyl amide |
| N-benzoyl-O-acetyl-DL-serine isopropyl amide |
| N-trimethylacetyl-DL-serine methyl ester |
| N-trimethylacetyl chloride |
| DL-serine methyl ester HCl |
| glycol aldehyde |
| ethoxyacetaldehyde |
| ethyl formate |
| ethyl hippurate |
| chloromethyl ether |
| ethyl sodium phthalimidomalonate |
| α-bromo-β-methoxypropionic acid |
| 5-(methoxymethyl) hydantoin |
| ethyl α-acetamido-β-hydroxypropionate |
| N-benzylserine |
| 2,4-dinitrophenylhydrazone of hydroxypyruvic acid |
| methyl α-bromo-β-methoxypropionate |
| α-Bromo-β-methoxypropionic acid |
| N-formyl-DL-serine |
| ethyl acrylate |
| α-bromo-β-benzyloxy-propionic acid |
| N-acetyl-O-benzyl-DL-serine |
| N-acetyl-DL-serine |
| O-benzyl-N-formyl-DL-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| homoserine |
| 4-O-acetyl-4-[2-C-(1-methyl 5-acetamido 4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-d-erythro-l-manno-nononate)]-2S-(benzyloxycarbonyl)amino-1-carboxylic acid (1) |
| cyclopentyl-glycine |
| isoleucine |
| p-Nitro-L-amino acid |
| p-nitro-amino acid |
| t-butyldimethylsilyl |
| trimethylsilyl |
| pivalyl |
| tetrahydropyran-2-yl |
| histidine |
| p-toluenesulfonyl |
| 2,4-dinitrophenyl |
| Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-l-His-OH |
| Fmoc-His(2-Ns)-OH |
| Fmoc-Cys(StBu)-OH |
| Fmoc-Asp(OEpe)-OH |
| This compound |
| methyl acrylate |
| ethyl acrylate |
| α-Bromo-β-benzyloxy-propionic Acid |
| sodium bromide |
| barium hydroxide |
| ammonium carbonate |
| N-formyl-DL-serine |
| brucine |
| quinine |
| lacosamide |
| D-serine |
| N-Boc-D-serine |
| methyl iodide |
| dimethyl sulphate |
| benzylamine |
| O-methyl-D-serine |
| N-acetyl-O-methyl-D-serine |
| O-methyl-D-serine trifluoroacetate salt |
| diisopropyl ether |
| trifluoroacetic acid |
| acetic anhydride |
| (S)-benzyloxycarbonyl-serine |
| (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine |
| (S)-Cbz-serine |
| diphenylphosphoryl azide |
| triethylamine |
| cyclic (S) carbamate |
| benzyltrimethylammonium hydroxide |
| pyridinium dichromate |
| (R)-Boc-(Cbz)-aminoglycine |
| (S)-Boc-serine |
| Boc-(Fmoc)-aminoglycine amide |
| Boc-(Fmoc)-aminoglycine methyl ester |
| Marfey's reagent |
| N-Benzyl-L-serine, methyl ester |
| L-serine methyl ester |
| benzyl chloroformate (Cbz-Cl) |
| potassium bicarbonate |
| N-Cbz-L-serine benzyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester |
| glycerol |
| methyl heptadecanoate |
| O-benzyl-N-Boc-D-serine |
| ClCOOiBu |
| NaBH4 |
| Dess–Martin periodinate |
| (CF3CH2O)2P(O)CH2COOMe |
| KHMDS |
| 18-crown-6 |
| I2 |
| Bu3SnH |
| AIBN |
| CrO3 |
| CH2N2 |
| Davis oxaziridine |
| Stille's reagent |
| N-Boc-D-phenylglycinal (R)-32 |
| benzylmagnesium chloride |
| N-Boc-aminoalcohol (1R,2R)-33 |
| benzyl N-Boc-pyroglutamate (S)-86 |
| D-serinal derivative (R)-23 |
| O-benzyl-L-serine |
| O-benzyl-D-serine |
| N-acetyl-DL-o-benzylserine |
| N-acetyl-L-o-benzylserine |
| N-acetyl-D-o-benzylserine |
| N-acetyl-DL-serine |
| DL-Seryl-glycine |
| DL-seryl-l-leucine |
| O-benzyl-serine |
| N-formyl-O-benzyl-DL-serine |
| N-formyl-O-benzyl-D-serine |
| N-formyl-O-benzyl-L-serine |
| N-t-butoxycarbonyl-L-serine |
| O-benzyl-N-t-butoxycarbonyl-L-serine |
| D-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| L-threo-1-(p-nitro phenyl)-2-amino propane-1,3-diol |
| N-3,5-dinitro benzoyl-DL-serine |
| N-CBZ-DL-serine |
| N-CBZ-L-aspartic acid |
| N-Benzyloxycarbonyl-6-aminohexanoic acid |
| 5-Benzyloxy-DL-tryptophan |
| N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine |
| N-Benzyloxycarbonyl-L-prolyl-L-phenylalanine |
| N-Carbobenzoxy-L-threonine |
| N-Carbobenzoxy-L-tryptophan |
| N-Boc-O-benzyl-D-serine |
| N-BOC-O-Benzyl-D-serine |
| O-Benzyl-L-SERINE |
| L-Serine, N-[[(4-methoxyphenyl)methoxy]carbonyl]-O-(phenylmethyl)- |
| N-BOC-O-Benzyl-L-serine |
| Z-SER(BZL)-OH |
| O-Benzyl-D-serine |
| This compound |
Reactivity and Chemical Transformations of O Benzyl Dl Serine
Role as an Intermediate in Complex Molecule Synthesis
O-Benzyl-DL-serine serves as a versatile building block in the synthesis of a variety of complex organic molecules beyond simple peptides. chemimpex.com Its structure provides a trifunctional handle—a protected hydroxyl group, an amino group, and a carboxylic acid—that can be manipulated selectively.
Researchers have utilized this compound in the synthesis of bioactive compounds, including enzyme inhibitors and pharmaceutical intermediates. chemimpex.com For instance, it has been a starting material in the synthesis of antiviral nucleoside analogues. In one such pathway, this compound was used in a multi-step synthesis where key reactions included a Wittig reaction to produce a Z-isomer, which then cyclized to form a butenolide intermediate. grafiati.com It has also been employed in the preparation of aminocyclopropanes, where it was converted in three steps, including a reduction with sodium borohydride, to a suitable precursor for organozinc carbenoid-mediated cyclopropanation reactions. ucl.ac.uk
The compound is also a precursor for creating other useful synthons. For example, it can be converted into chiral, nonracemic β-hydroxy-α-amino aldehydes, which are valuable intermediates in asymmetric synthesis. researchgate.net This highlights its role in providing a foundational scaffold for constructing stereochemically complex targets.
Reactions Involving the Protected Hydroxyl Group
The benzyl (B1604629) group on the hydroxyl side chain of serine is a semi-permanent protecting group. Its primary function is to prevent the hydroxyl group from participating in unwanted side reactions, such as O-acylation, during transformations at the amino or carboxyl terminus. vdoc.pub
The removal of the benzyl group, or deprotection, is a key reaction that restores the free hydroxyl group of serine when desired. chembk.com This is most commonly achieved through catalytic hydrogenation. organic-chemistry.org This method involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon), which cleaves the benzyl ether to yield the deprotected serine derivative and toluene (B28343) as a byproduct. organic-chemistry.org
Alternative deprotection methods exist for substrates that are sensitive to hydrogenation. These can include using strong acids or oxidative cleavage, though these are less common for benzyl ethers in peptide synthesis due to potential side reactions. organic-chemistry.orggoogle.com For instance, deprotection using a superacid like trifluoroacetic acid (TFA) in the presence of scavengers such as dimethyl sulfide (B99878) has been described. google.com The stability of the benzyl ether to various reagents allows for its selective removal, making it an orthogonal protecting group in many synthetic strategies. core.ac.uk
| Deprotection Method | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral, room temperature | Most common and mildest method. organic-chemistry.org |
| Acidolysis | TFA, scavengers (e.g., DMS) | Strong acid | Can lead to side reactions if not controlled. google.com |
| Oxidative Cleavage | DDQ, etc. | Specific oxidizing agents | Less common for simple benzyl ethers. organic-chemistry.org |
Transformations at the Amino and Carboxyl Termini
With the hydroxyl group protected, chemical transformations can be selectively directed to the amino (N-terminus) and carboxyl (C-terminus) groups of this compound.
The carboxylic acid group of this compound can readily undergo esterification to protect the C-terminus or to create derivatives for further reactions. Common esters, such as methyl, ethyl, or benzyl esters, can be formed under standard acidic conditions (e.g., Fischer esterification) or by reaction with corresponding alkyl halides. Benzyl esters are particularly useful as they can be removed by hydrogenolysis, the same method used to deprotect the O-benzyl side chain. google.com
The amino group can be acylated to form amides. A crucial application of this is the introduction of an N-protecting group, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which is a standard step before using the amino acid in peptide synthesis. chembk.comgoogle.comgoogle.com For example, N-Boc-O-benzyl-DL-serine can be prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347). rsc.org These N-protected derivatives are stable compounds that can be readily isolated and purified.
This compound is widely employed in peptide synthesis. chemimpex.com Its protected side chain prevents unwanted reactions during the formation of the peptide bond. In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, an N-protected O-benzylserine derivative is activated at its carboxyl group and reacted with the free amino group of another amino acid or a growing peptide chain. chemicalbook.comresearchgate.net
Common coupling reagents used to facilitate this amide bond formation include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions. core.ac.uk After the coupling step, the N-protecting group (e.g., Boc or Fmoc) is removed to allow the next amino acid to be added to the chain. The O-benzyl group remains in place until the end of the synthesis, when it is typically removed during the final global deprotection step, often simultaneously with cleavage of the peptide from a solid support resin. google.com
Amidation and Esterification Reactions
Stereoselective Reactions and Chiral Catalysis
While the subject of this article is the racemic mixture this compound, its chiral counterparts (O-Benzyl-L-serine and O-Benzyl-D-serine) are central to stereoselective synthesis. The racemic mixture itself can be a substrate for chiral resolution to obtain the pure enantiomers. One established method is the enzymatic resolution of the N-acetyl derivative using enzymes like Takadiastase, which selectively deacylates one enantiomer, allowing for their separation. researchgate.netresearchgate.net
Applications of O Benzyl Dl Serine in Organic Synthesis
Peptide Synthesis and Peptidomimetics
The benzyl (B1604629) group of O-Benzyl-DL-serine effectively masks the reactive hydroxyl group of the serine residue, preventing unwanted side reactions during peptide synthesis. chemimpex.comcymitquimica.com This protection is stable under various reaction conditions but can be readily removed at a later stage, making it an invaluable tool for chemists.
Solid-Phase Peptide Synthesis Applications
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides. researchgate.net In SPPS, the growing peptide chain is anchored to a solid resin support, and amino acids are added sequentially. researchgate.netpeptide.com The use of protected amino acids like this compound is fundamental to this process. The benzyl group on the serine side chain is compatible with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, which is widely used in SPPS. nih.govluxembourg-bio.com The benzyl ether is generally stable to the piperidine (B6355638) treatment used for Fmoc group removal but can be cleaved under acidic conditions, such as with hydrogen bromide or trifluoroacetic acid (TFA), often in the final step of cleaving the completed peptide from the resin. google.comgoogle.com
For instance, in the synthesis of complex peptides, the side chains of trifunctional amino acids like serine require protection to avoid side reactions. acs.org The benzyl ether in this compound provides this necessary protection. google.com
Synthesis of Serine-Containing Peptides and Analogs
This compound is a key starting material for the synthesis of peptides containing serine residues. oup.com Its use allows for the controlled incorporation of serine into a peptide sequence without interference from the hydroxyl group. chemimpex.com Researchers have successfully synthesized various seryl peptides, such as L-seryl-L-histidine and L-seryl-L-histidyl-L-leucine, by utilizing N-Cbz-O-benzyl-L-serine derivatives. oup.com The benzyl protection is typically removed in the final steps to yield the desired free peptide. oup.com
Furthermore, the versatility of this compound extends to the synthesis of peptide analogs. By modifying the serine residue, chemists can create peptidomimetics with altered properties, such as enhanced stability or biological activity. chemimpex.com
| Protected Amino Acid | Coupling Method | Deprotection | Resulting Peptide/Analog |
| N-Cbz-O-Bz-L-seryl-L-histidine | Dicyclohexylcarbodiimide (DCC) | Hydrogen bromide in dioxane | L-Seryl-L-histidyl-L-leucine methyl ester |
| N-Cbz-glycyl-O-Bz-DL-serine | Sheehan's method (DCC) | Not specified | N-Cbz-glycyl-O-Bz-DL-serine ethyl ester |
Development of Enzyme Inhibitors
The unique structural features of this compound make it a valuable component in the design of enzyme inhibitors. chemimpex.com Serine derivatives can act as competitive inhibitors for enzymes like serine proteases, which are implicated in a variety of diseases. The benzyl group can influence the binding affinity and specificity of the inhibitor to the enzyme's active site. cymitquimica.com By incorporating this compound into peptide-like structures, researchers can develop potent and selective enzyme inhibitors with potential therapeutic applications. chemimpex.com
Natural Product Synthesis
This compound is not only pivotal in peptide chemistry but also serves as a versatile precursor in the total synthesis of complex natural products. chemimpex.com
Incorporation into Biologically Active Compounds
The serine backbone of this compound is a common motif in many biologically active natural products. chemimpex.com The ability to introduce a protected serine unit is crucial for the successful synthesis of these molecules. The benzyl group offers robust protection during multi-step synthetic sequences and can be selectively removed when needed. chemimpex.comcymitquimica.com This strategy has been employed in the synthesis of various compounds where the serine hydroxyl group requires protection until a later stage of the synthesis.
Synthesis of Dehydroalanine (B155165) Derivatives from this compound
Dehydroalanine is an unsaturated amino acid found in a number of biologically important peptides, including lantibiotic antibiotics like nisin and epidermin. uminho.pttubitak.gov.tr this compound can serve as a precursor for the synthesis of dehydroalanine derivatives. unav.edu The elimination of the benzyloxy group from the O-benzyl-serine residue can be induced under specific reaction conditions to form the desired double bond of dehydroalanine. lookchem.com This transformation is a key step in the synthesis of peptides containing this non-proteinogenic amino acid. uminho.pt
Studies have shown that the treatment of N-benzoyl-O-benzyl-DL-serine can lead to the formation of dehydroalanine derivatives. unav.edu The conditions for this elimination reaction can be influenced by factors such as the base and solvent used. lookchem.com
| Starting Material | Reaction Condition | Product |
| N-Benzoyl-O-benzyl-DL-serine | Not specified | Dehydroalanine derivative |
| O-substituted serine derivatives | Base catalysis | Dehydroalanine or Oxazoline |
: Chiral Auxiliaries and Ligands
The stereochemical properties of O-Benzyl-serine enantiomers make them valuable as chiral auxiliaries and ligands in asymmetric synthesis. The presence of the benzyl group and the amino acid backbone allows for the creation of specific three-dimensional environments crucial for enantioselective transformations.
O-Benzyl-(S)-serine as a Chiral Selector in Chromatography
O-Benzyl-(S)-serine has emerged as a notable chiral selector, particularly in the field of ligand-exchange chromatography (CLEC). researchgate.net It has proven effective for the analytical separation of the enantiomers of various underivatized amino acids, including both natural and unnatural variants, achieving fair to good separation and resolution factors. researchgate.net The primary mechanism involves the formation of diastereomeric ternary complexes with a metal ion, typically Copper(II), and the analyte. researchgate.net
This chiral recognition process can be implemented through two principal methods:
Chiral Mobile Phase (CMP): In this approach, O-Benzyl-(S)-serine is added directly to the mobile phase as a chiral additive. researchgate.netnih.gov This method was successfully used for the complete separation of the four enantiomeric pairs of highly constrained glutamate (B1630785) analogs known as 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids (ASPEDs). nih.gov
Chiral Stationary Phase (CSP): This involves immobilizing the chiral selector onto the stationary phase. researchgate.net A common technique is the dynamic coating of a hydrophobic stationary phase (like C18) with O-Benzyl-(S)-serine, creating a transient CSP that is effective for separation. researchgate.netresearchgate.net
The effectiveness of O-Benzyl-(S)-serine as a selector has been demonstrated in the resolution of several challenging compounds. For instance, an eluent containing 1.0 mM O-Benzyl-(S)-serine and 0.5 mM Cu(NO₃)₂ flowing through a standard octadecylsilica column provided excellent enantioselectivity for various dihydroisoxazole (B8533529) derivatives. researchgate.net To better understand the separation mechanism, computational studies have been employed. nih.gov These quantum mechanical calculations on the ternary complexes help elucidate the factors governing the enantiomer elution order, with the energy of solvation being identified as a key predictive parameter. nih.gov
Table 1: Chromatographic Separation using O-Benzyl-(S)-serine as a Chiral Selector
| Analyte(s) | Chromatographic Mode | Key Conditions | Findings | Reference(s) |
|---|---|---|---|---|
| Natural & Unnatural Amino Acids | CMP & CSP | Eluent: Buffered Cu(II) acetate (B1210297) 1.0 mM, Selector 2.0 mM | Effective analytical separation with fair to good resolution. | researchgate.net |
| Constrained Glutamate Analogs (ASPEDs) | CMP | Mobile phase prepared from O-benzyl-(S)-serine. | Achieved complete separation of four pairs of enantiomers. | nih.gov |
Contributions to Materials Science Research
This compound serves as a valuable building block in materials science, primarily for its utility in creating functional polymers with tailored properties. chemimpex.com Its unique structure facilitates the introduction of specific functionalities into polymer backbones. chemimpex.com
Modification of Polymer Properties
The incorporation of this compound into polymer chains is a key strategy for modifying their physical and chemical properties. A prevalent method involves the ring-opening polymerization (ROP) of an O-Benzyl-serine derivative, specifically O-benzyl-serine N-carboxyanhydride (Ser(Bn)-NCA). nih.govillinois.edugoogle.com
This polymerization process allows for the synthesis of polypeptides and other functional copolymers. google.comnih.govmdpi.com For example, O-benzyl-L-serine carboxyanhydrides have been polymerized to produce degradable, water-soluble poly(α-hydroxy acids). nih.govillinois.edu The benzyl group in these polymers acts as a crucial protecting group for the hydroxyl function on the serine side chain. nih.govacs.org
The true potential for property modification is realized upon the removal of this benzyl group via debenzylation (e.g., through hydrogenolysis). nih.govnih.gov This step exposes the pendant hydroxyl groups along the polymer chain. nih.gov These newly available hydroxyl groups are reactive sites that can undergo further chemical modification. nih.gov For instance, they can be reacted with succinic anhydride (B1165640) to introduce pendant carboxylic acid groups. nih.gov These carboxylic acid functionalities then serve as anchor points for covalently attaching bioactive molecules, such as the RGD peptide sequence, to enhance cell adhesion on material surfaces. nih.gov This strategic modification transforms a relatively simple polymer into a biofunctional material suitable for advanced applications in tissue engineering and drug delivery systems. nih.govillinois.edunih.gov
Table 2: Polymer Modification via O-Benzyl-Serine
| Starting Monomer | Polymerization Method | Initial Polymer | Modification Step | Final Functional Polymer/Material | Application | Reference(s) |
|---|---|---|---|---|---|---|
| O-benzyl-L-serine carboxyanhydride | Ring-Opening Polymerization (ROP) | Poly(O-benzyl-L-serine) | Debenzylation | Serine-based poly(α-hydroxy acid) with pendant hydroxyl groups | Drug delivery, hydrogel scaffolds for tissue engineering | nih.govillinois.edu |
| Benzyl-ether substituted lactide monomer (from O-benzyl-L-serine) | Copolymerization with lactide | Polylactide copolymer with pendant benzyloxy groups | 1. Debenzylation2. Modification with succinic anhydride | Carboxylic acid functionalized copolymer | Attachment of bioactive ligands (e.g., RGD peptides) for biomedical materials | nih.gov |
Analytical and Characterization Techniques in O Benzyl Dl Serine Research
Chromatographic Methods for Enantiomeric Separation
The resolution of the racemic mixture of O-Benzyl-DL-serine into its constituent D- and L-enantiomers is a critical step for many applications. Chiral chromatography is the primary methodology for achieving this separation. up.pt High-performance liquid chromatography (HPLC) is the most utilized technique for enantioseparations, employing either a chiral mobile phase or a chiral stationary phase. up.ptjiangnan.edu.cn
Chiral Ligand-Exchange Chromatography (CLEC)
Chiral Ligand-Exchange Chromatography (CLEC) is a powerful and widely used technique for the direct enantiomeric separation of compounds with chelating properties, such as underivatized amino acids. researchgate.netresearchgate.netspringernature.com The principle involves the formation of diastereomeric ternary complexes between a central metal ion (commonly copper(II)), a chiral selector, and the enantiomers of the analyte. researchgate.netspringernature.com The differences in the stability and formation kinetics of these diastereomeric complexes allow for their separation. researchgate.net this compound can act as both the analyte being separated and the chiral selector itself in CLEC applications.
In the Chiral Mobile Phase (CMP) approach, the chiral selector is added directly to the eluent. This chiral additive, along with a metal salt, forms the separating agent in situ on a conventional achiral stationary phase, such as octadecylsilica (C18). researchgate.netresearchgate.net
Research has demonstrated that O-Benzyl-(S)-serine is an effective chiral selector when used as a mobile phase additive for the separation of various natural and unnatural underivatized amino acids. researchgate.net For instance, it has been successfully used to resolve constrained glutamate (B1630785) receptor ligands like dihydroisoxazole (B8533529) prolines. researchgate.net The enantiorecognition mechanism involves the formation of mixed ternary diastereomeric complexes, and the method has been validated for its effectiveness and enantioselectivity. researchgate.net In one study, an eluent containing 1.0 mM O-benzyl-(S)-serine and 0.5 mM Cu(NO₃)₂ flowing through a C18 column provided excellent enantioselectivity and resolution for all tested species. researchgate.net Another investigation used a mobile phase with 2.0 mM of the O-benzyl-(S)-serine selector and 1.0 mM of copper(II) acetate (B1210297). researchgate.net
| Chiral Selector | Selector Concentration (mM) | Metal Salt | Metal Salt Concentration (mM) | Stationary Phase | Reference |
|---|---|---|---|---|---|
| O-Benzyl-(S)-serine | 1.0 | Cu(NO₃)₂ | 0.5 | Octadecylsilica (C18) | researchgate.net |
| O-Benzyl-(S)-serine | 2.0 | Copper(II) acetate | 1.0 | Not specified | researchgate.net |
Alternatively, the chiral selector can be immobilized onto the support material to create a Chiral Stationary Phase (CSP). In the context of CLEC, this involves coating or covalently bonding a chiral ligand to the stationary phase. One study noted that a hydrophobically coated CSP approach utilizing O-Benzyl-(S)-serine was successfully employed for the separation of amino acid racemates. researchgate.net This method relies on the selector being adsorbed onto a reversed-phase column, creating a dynamic chiral surface for separation. researchgate.net
Another prominent type of CSP used for the separation of underivatized amino acids are zwitterionic CSPs, such as CHIRALPAK® ZWIX(+). chiraltech.com These phases are effective for separating zwitterionic molecules like amino acids without derivatization and are compatible with LC-MS detection. chiraltech.com The mobile phase for these columns typically requires both acidic and basic additives to facilitate the double ion-exchange equilibria. chiraltech.com For example, a versatile additive pair is formic acid (FA) and diethylamine (B46881) (DEA). chiraltech.com
| Additive Combination | Typical Concentration | Notes | Reference |
|---|---|---|---|
| Formic Acid (FA) - Diethylamine (DEA) | 50mM - 25mM | Versatile for operating zwitterionic CSPs. | chiraltech.com |
| Formic Acid (FA) - Ammonium (B1175870) Formate | 25mM - 25mM | Recommended for LC-MS compatible conditions. | chiraltech.com |
Chiral Mobile Phase (CMP) Approaches
Spectroscopic Characterization (Excluding Basic Compound Identification)
Beyond simple identification, advanced spectroscopic techniques are employed to investigate specific characteristics of this compound, such as its enantiomeric purity and its behavior when incorporated into larger molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. While basic ¹H NMR spectra are used for routine confirmation of the compound's structure sigmaaldrich.cnchemicalbook.com, more advanced applications focus on determining enantiomeric purity.
A notable method involves the use of a chiral solvating agent (CSA), such as (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher acid), which forms reversible diastereomeric complexes with the enantiomers of the analyte. unimi.it In a study involving thirteen amino acid benzyl (B1604629) esters, including O-benzyl-serine, the addition of Mosher acid induced spectral non-equivalence in the ¹H NMR spectrum. unimi.it For O-benzyl-serine, the most significant differentiation between the L- and D-enantiomers was observed in the signals of the benzylic CH₂ protons. unimi.it The two protons of the L-enantiomer's diastereomeric salt appeared as a pair of doublets at 5.20 and 5.15 ppm, while those of the D-enantiomer appeared at 5.09 and 5.04 ppm. unimi.it This clear separation of signals allows for the precise quantification of the enantiomeric ratio in a given sample. unimi.it
Mass Spectrometry (MS), including MALDI-TOF
Mass spectrometry (MS) is essential for determining the molecular weight and for the structural elucidation of this compound and its derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules and polymers derived from O-benzyl-serine.
For instance, MALDI-TOF has been used to confirm the molecular structure and molecular weight of polypeptides synthesized from serine derivatives. rsc.org In the analysis of poly-DL-serine, the MALDI-TOF spectrum shows a characteristic series of peaks, with each peak separated by a mass of 87, which corresponds to the molecular weight of a single serine repeating unit. rsc.org This technique has also been applied to characterize lipid-polymer conjugates where this compound N-carboxyanhydride was used as a starting material. google.com Furthermore, high-resolution mass spectrometry (HRMS) analyses using MALDI-TOF/TOF have been employed to confirm the structures of complex molecules synthesized from serine derivatives. mdpi.com This demonstrates the utility of MALDI-TOF MS in confirming the successful incorporation and polymerization of serine-based monomers into larger, more complex structures. rsc.orgacs.org
Optical Activity Determination
The optical activity of a chiral molecule, such as O-Benzyl-serine, is a fundamental physical property that describes its ability to rotate the plane of polarized light. This rotation is measured using a polarimeter and is expressed as the specific rotation [α]. This compound is a racemic mixture, meaning it contains equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers and therefore exhibits no net optical activity. However, the resolution of this mixture into its individual enantiomers, O-Benzyl-D-serine and O-Benzyl-L-serine, allows for the characterization of their respective optical activities.
The determination of optical activity is crucial for establishing the enantiomeric purity of a sample. The magnitude and direction of the specific rotation are dependent on the compound, the concentration, the solvent, the temperature, and the wavelength of the light used.
Detailed Research Findings
Research and commercial data provide specific rotation values for the enantiomers of O-Benzyl-serine under various conditions. These findings are essential for quality control in peptide synthesis and other applications where stereochemical integrity is paramount.
For O-Benzyl-D-serine , a typical specific rotation is reported as [α]20/D of -22 ± 2°, measured at a concentration (c) of 2% in a 4:1 mixture of acetic acid and water with one equivalent of hydrochloric acid. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Another source reports a specific rotation of -19.00° at 20°C with a concentration of c=2.
For O-Benzyl-L-serine , a specific rotation [α]20/D of +7.3° is reported at a concentration of 2% in 1 mol/L hydrochloric acid. tcichemicals.comvwr.com Another source provides a range of +20 to +22° for the specific rotation [α] at a concentration of 2% in 80% acetic acid. srlchem.comsrlchemicals.com
The resolution of this compound into its optically active components has been a subject of study. One method involves the enzymatic resolution of the N-acetyl derivative using Takadiastase, which yielded optically active O-Benzyl-L-serine. oup.com Another approach describes the resolution of N-formyl-O-benzyl-DL-serine by selective solubilization, presenting a practical route to O-benzyl-L-serine. rsc.org Furthermore, the classical resolution of DL-serine itself has been investigated through the formation of diastereomeric salts, a fundamental technique for separating enantiomers. researchgate.netgoogle.com
Modern chromatographic techniques are also employed to separate and analyze the enantiomers of serine derivatives. O-Benzyl-(S)-serine has been utilized as a chiral selector in ligand-exchange chromatography for the separation of underivatized amino acids. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases, such as CHIROBIOTIC R, has been shown to resolve N-(tert-Butoxycarbonyl)-O-benzyl-serine enantiomers. sigmaaldrich.com
Table 1: Specific Rotation of O-Benzyl-serine Enantiomers
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| O-Benzyl-D-serine | -22 ± 2° (20/D) | c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |
| O-Benzyl-D-serine | -19.00° (20°C) | c=2 |
| O-Benzyl-L-serine | +7.3° (20/D) | c = 2% in 1mol/L HCl tcichemicals.comvwr.com |
| O-Benzyl-L-serine | +20 to +22° | c = 2% in 80% Acetic acid srlchem.comsrlchemicals.com |
Theoretical and Computational Studies on O Benzyl Dl Serine
Quantum Mechanical (QM) Investigations
Quantum mechanical calculations offer a powerful alternative to empirical methods for understanding the complex interactions involving O-Benzyl-DL-serine, particularly in the context of ligand-exchange chromatography. Computational approaches are essential for obtaining detailed information about the geometry and electronic structures of the copper(II)-amino acid complexes that are fundamental to the chiral recognition process. wur.nl
Empirical methods like molecular mechanics often struggle to accurately model the wide variety of coordination geometries, the ease of ligand exchange, and the subtle electronic effects (such as Jahn-Teller distortions) characteristic of copper(II) complexes. wur.nl QM methods, by solving the Schrödinger equation, can more accurately predict these properties. The quality of QM computations depends on the level of theory used to account for electron correlation (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or Density Functional Theory) and the size of the basis set. wur.nl
Key parameters derived from QM calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand the chemical reactivity and electron-transfer mechanisms between the selector complex and the analyte. researchgate.net For instance, investigations into related systems, such as model peptides, have utilized high-level QM calculations to probe the dynamics of electron capture and transfer, demonstrating the utility of these methods in complex chemical environments. nih.gov
Table 1: Comparison of Computational Approaches for Metal Complexes
| Method | Advantages | Disadvantages | Relevance to O-Benzyl-serine |
| Molecular Mechanics | Relatively fast, suitable for large systems. | Difficulty in parameterizing for the wide variety of Cu(II) coordination geometries; less accurate for electronic effects. wur.nl | Provides initial structural models. |
| Quantum Mechanics (QM) | High accuracy in describing geometry and electronic structures (e.g., Jahn-Teller distortions); avoids parameterization issues. wur.nl | Computationally expensive, limiting the size of the system that can be studied. wur.nl | Essential for accurately modeling the diastereomeric copper complexes formed during chiral separation. |
| Density Functional Theory (DFT) | Good balance between accuracy and computational cost; popular for transition metal complexes. wur.nl | Performance is dependent on the chosen functional. scribd.com | Widely used to calculate interaction energies and electronic properties of chiral selector-analyte systems. worldscientific.comworldscientific.com |
Molecular Modeling for Chiral Recognition Mechanisms
Molecular modeling is crucial for elucidating the mechanism of chiral recognition involving this compound, which primarily occurs through the formation of transient diastereomeric complexes. In techniques like chiral ligand-exchange chromatography (CLEC), O-benzyl-(S)-serine has been effectively used as a chiral selector, either as a chiral mobile phase additive or in a coated stationary phase. researchgate.net
The generally accepted mechanism involves the formation of a ternary complex consisting of a copper(II) ion, the chiral selector (O-benzyl-serine), and one of the enantiomers of the analyte. The difference in thermodynamic stability between the two possible diastereomeric complexes (e.g., [Cu(O-benzyl-S-serine)(L-analyte)] and [Cu(O-benzyl-S-serine)(D-analyte)]) is the basis for enantiomeric separation. wur.nlresearchgate.net
Molecular modeling studies aim to:
Optimize the geometry of these ternary diastereomeric complexes.
Calculate the interaction energies to predict which complex is more stable.
Understand the specific intermolecular interactions (e.g., hydrogen bonding, steric hindrance) that lead to chiral discrimination.
While a definitive and complete clarification of the recognition mechanism is still under investigation, it is understood that the combination of a suitable difference in the thermodynamic stability of the diastereomeric complexes and their interaction with the stationary phase governs the separation. researchgate.netresearchgate.net The utility of O-benzyl-serine derivatives extends beyond chromatography, with compounds like L- or D-N-tert-butoxycarbonyl-O-benzylserine being used as chiral selectors in mass spectrometry to recognize common amino acids based on the differential dissociation efficiency of the diastereomeric complexes formed. researchgate.net
Table 2: Components of the Chiral Recognition System in Ligand-Exchange Chromatography
| Component | Role | Example from Studies |
| Analyte | The racemic mixture to be separated. | Dihydroisoxazole (B8533529) prolines, various underivatized amino acids. researchgate.netresearchgate.net |
| Chiral Selector | Forms diastereomeric complexes with the analyte enantiomers. | O-benzyl-(S)-serine. researchgate.netresearchgate.net |
| Metal Ion | Acts as a bridge to form the ternary complex. | Copper(II) from Cu(NO₃)₂ or Cu(II) acetate (B1210297). researchgate.netresearchgate.net |
| Stationary Phase | Provides the chromatographic surface for interaction. | Conventional octadecylsilica-based stationary phase. researchgate.net |
| Mobile Phase | Carries the analyte through the column and contains the selector/metal ion. | Aqueous solution containing Cu(II) nitrate (B79036) and O-benzyl-(S)-serine. researchgate.net |
Density Functional Theory (DFT) Applications in Related Systems
While direct DFT studies on this compound are not widely published, the application of DFT to closely related systems, such as L-serine, provides significant insight into the computational methodologies that can be applied. A prominent example is the use of DFT to design molecularly imprinted polymers (MIPs) for the selective recognition of L-serine. worldscientific.comworldscientific.com
In these studies, DFT is employed to predict the most suitable functional monomer and solvent for creating a polymer with high affinity and selectivity for the template molecule (L-serine). The process involves:
Optimization: The geometries of the template (L-serine), various functional monomers (e.g., acrylamide, 2-vinyl pyridine), and the resulting template-monomer complexes are optimized. worldscientific.comworldscientific.com
Interaction Energy Calculation: The binding or interaction energy (ΔE) between the template and each monomer is calculated using the formula: ΔE = E(complex) - (E(template) + E(monomer)). worldscientific.com A more negative ΔE indicates a stronger, more stable interaction.
Basis Set Superposition Error (BSSE) Correction: The counterpoise (CP) method is often used to correct for BSSE, ensuring a more accurate calculation of the interaction energy. worldscientific.comworldscientific.com
For instance, DFT calculations at the B3LYP/6-31++G(d,p) level were used to screen monomers for imprinting L-serine. worldscientific.comworldscientific.com This theoretical screening helps to rationalize the selection of components for MIP synthesis, saving significant experimental time and resources. Other related applications of DFT include estimating the racemization rates of amino acids and calculating their pKa values. acs.orgacs.org
Table 3: Example of DFT-Calculated Interaction Energies for L-Serine MIP Design
| Functional Monomer | Template | Porogen (Solvent) | Calculated Interaction Energy (ΔE) in kJ/mol | Finding |
| Acrylamide | L-Serine | Toluene (B28343) | -58.78 | Found to be a good porogen for imprinting with acrylamide. worldscientific.comworldscientific.com |
| Acrylamide | L-Serine | Water | -49.62 | Acrylamide identified as a good monomer for imprinting in water. worldscientific.comworldscientific.com |
| 2-Vinyl Pyridine | L-Serine | Water | -51.38 | 2-Vinyl Pyridine also found suitable for imprinting in water. worldscientific.comworldscientific.com |
| Data derived from studies on designing L-serine targeted molecularly imprinted polymers. worldscientific.comworldscientific.com |
Elucidation of Enantiomer Elution Order in Chromatography
A key application of O-benzyl-serine as a chiral selector is the separation of enantiomers using chiral ligand-exchange chromatography (CLEC), which allows for the determination of the enantiomeric elution order. Studies have successfully employed O-benzyl-(S)-serine as a chiral mobile phase additive (CMPA) to resolve various underivatized amino acids. researchgate.net
In one such study, the enantiomers of four dihydroisoxazole prolines and four dihydroisoxazole cyclopentane (B165970) derivatives were excellently separated on a standard octadecylsilica stationary phase. researchgate.net The eluent contained 1.0 mM O-benzyl-(S)-serine and 0.5 mM copper(II) nitrate. By using enantiomerically pure samples as models, the method was validated, and the enantiomeric elution order was firmly established as k(-) < k(+). researchgate.net This indicates that the complex formed with the (-)-enantiomer is less retained by the stationary phase and therefore elutes first.
Table 4: Chromatographic Conditions for Enantioseparation Using O-benzyl-(S)-serine
| Parameter | Condition |
| Technique | Chiral Ligand-Exchange Chromatography (CLEC). researchgate.net |
| Chiral Selector | O-benzyl-(S)-serine (used as a Chiral Mobile Phase Additive). researchgate.net |
| Selector Concentration | 1.0 mM. researchgate.net |
| Metal Ion | Copper(II) Nitrate. researchgate.net |
| Metal Ion Concentration | 0.5 mM. researchgate.net |
| Stationary Phase | Conventional octadecylsilica-based phase. researchgate.net |
| Flow Rate | 1.0 mL/min. researchgate.net |
| Established Elution Order | k(-) < k(+) for dihydroisoxazole amino acid derivatives. researchgate.net |
Future Directions and Emerging Research Areas for O Benzyl Dl Serine
Novel Biocatalytic Processes
The demand for greener and more selective chemical syntheses has spurred the development of innovative biocatalytic processes. uni-duesseldorf.de Enzymes, as biological catalysts, offer significant advantages due to their high efficiency and selectivity, making them ideal for producing complex molecules like O-Benzyl-DL-serine. uni-duesseldorf.de The limitations of naturally occurring enzymes often necessitate optimization through methods like directed evolution or rational design to enhance properties such as thermostability, pH tolerance, and enantioselectivity for industrial applications. uni-duesseldorf.deacs.org
A groundbreaking approach that exemplifies novel biocatalysis is the synergistic merger of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis. nih.gov This method represents a new form of radical pyridoxal biocatalysis, a process not observed in nature or traditional synthetic chemistry. nih.gov It enables the stereoselective synthesis of diverse non-canonical amino acids from racemic starting materials like DL-serine, without the need for protective groups. nih.gov In this process, an engineered PLP enzyme can modify the α-stereochemistry of amino acids, allowing for the production of either enantiomer in a biocatalyst-controlled manner. nih.gov The synergy between the PLP cofactor and the engineered protein scaffold is crucial for this unique reactivity. nih.gov
Another area of innovation involves incorporating O-benzyl serine directly into peptide catalysts. Research has shown that including an O-benzyl serine residue at a specific position in a tetrapeptide catalyst can modestly increase the conversion rate (up to 97%) in the dynamic kinetic resolution of oxazolones to produce enantiomerically enriched α-amino acid derivatives. acs.org This demonstrates a unique biochemical application where the compound itself becomes part of a novel biocatalytic system.
The development of new biocatalysts is often accelerated by high-throughput screening and selection systems, which are key to identifying both novel enzymes from sources like metagenomic libraries and improved enzyme variants from directed evolution experiments. uni-duesseldorf.de
Enhanced Deracemization Strategies
Deracemization, the conversion of a racemic mixture into a single, pure enantiomer, is a highly sought-after process in pharmaceutical and chemical manufacturing as it can theoretically achieve a 100% yield. nih.gov Enhanced strategies for the deracemization of this compound are a key research focus, moving beyond classical resolution.
One of the most effective modern strategies is the chemo-enzymatic deracemization of DL-amino acids. researchgate.net A prominent example involves a two-step process within a single reaction vessel. First, an L-amino acid oxidase (L-AAO) from a source like Proteus myxofaciens selectively oxidizes the L-enantiomer of O-benzyl serine to its corresponding imino acid. researchgate.net Subsequently, this imino acid intermediate is non-enantiomerically reduced back to the amino acid, while the D-enantiomer remains untouched. Using a reducing agent like ammonia-borane, this method effectively converts the entire racemic mixture into the pure D-enantiomer. researchgate.net This approach has demonstrated high efficacy for several non-proteinogenic amino acids, including O-benzyl serine. researchgate.net
| Substrate | Enzyme System | Reducing Agent | Conversion Yield | Enantiomeric Excess (ee) |
| This compound | L-amino acid oxidase (from P. myxofaciens) | Ammonia-borane | > 85% | > 99% (D-enantiomer) |
| DL-Methionine | L-amino acid oxidase (from P. myxofaciens) | Ammonia-borane | > 85% | > 99% (D-enantiomer) |
| DL-Norleucine | L-amino acid oxidase (from P. myxofaciens) | Ammonia-borane | > 85% | > 99% (D-enantiomer) |
| This table presents research findings on the deracemization of various DL-amino acids using a chemo-enzymatic strategy. researchgate.net |
This process is a form of dynamic kinetic resolution, which combines an enzymatic kinetic resolution with the in-situ racemization (or, in this case, conversion) of the unwanted enantiomer. nih.gov Other advanced strategies include stereoinversion, where one enantiomer is selectively converted into its opposite through an achiral intermediate, and enantioconvergent processes that use enzymes capable of inverting a stereocenter during catalysis. nih.gov The development of engineered amine oxidases and other enzymes continues to enhance the efficiency and substrate scope of these deracemization techniques. google.commdpi.com
Advanced Chiral Separation Methodologies
The separation of enantiomers remains a critical task in analytical and preparative chemistry. researchgate.net High-performance liquid chromatography (HPLC) is a leading technique, and significant research is dedicated to developing new chiral stationary phases (CSPs) and chiral selectors. mdpi.comjiangnan.edu.cn
Interestingly, this compound is not just a target for separation but also a tool. O-Benzyl-(S)-serine has been successfully employed as a novel chiral selector in ligand-exchange chromatography (CLEC) for the analytical separation of various underivatized amino acid racemates. researchgate.net In this method, the chiral selector forms a transient complex with a metal ion (e.g., copper(II)) and the analyte. The differences in stability and structure of the diastereomeric complexes formed with the D- and L-enantiomers of the analyte allow for their separation. researchgate.net This methodology has been effectively applied using both a chiral mobile phase (CMP), where the selector is added to the eluent, and a hydrophobically coated chiral stationary phase (CSP) approach. researchgate.net
| Separation Mode | Analyte Example | Separation Factor (α) | Resolution (Rs) |
| Chiral Mobile Phase (CMP) | AIDA (a glutamate (B1630785) receptor ligand) | 1.20 - 1.45 | 0.90 - 1.25 |
| Coated Chiral Stationary Phase (CSP) | Phenylglycine | 1.83 | 1.90 |
| Coated Chiral Stationary Phase (CSP) | Tyrosine | 1.30 | 1.10 |
| This table summarizes the effectiveness of O-Benzyl-(S)-serine as a chiral selector in ligand-exchange chromatography for resolving different amino acid racemates. researchgate.net |
Other advanced methodologies being explored for chiral separations include:
Protein-Based CSPs : Utilizing proteins like human serum albumin, α-chymotrypsin, or ovomucoid immobilized on a stationary phase to achieve chiral recognition based on specific binding interactions. mdpi.com
Indirect Separation : This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com Novel CDAs are continuously being developed to improve detection and separation efficiency, especially for analysis by mass spectrometry. mdpi.com
Emerging Technologies : Techniques such as capillary electrophoresis, supercritical fluid chromatography, and advanced membrane separations are also being refined for more efficient and scalable chiral resolutions. researchgate.netjiangnan.edu.cn
Exploration in New Pharmaceutical and Biochemical Applications
This compound and its enantiopure forms serve as crucial building blocks in the synthesis of more complex molecules. ontosight.ailookchem.com The exploration of new applications is a vibrant area of research, driven by the unique structural properties conferred by the benzyl (B1604629) protecting group.
In pharmaceutical research, serine derivatives are integral to drug development. O-Benzyl-D-serine, in particular, is a valuable intermediate for synthesizing biologically active compounds and peptides. ontosight.aichemimpex.com Emerging research explores its potential as a precursor for novel therapeutic agents with antibacterial, antiviral, and antitumor activities. ontosight.ai The benzyl group modifies the compound's chemical properties, making it a useful component in the design of enzyme inhibitors and other targeted drugs. ontosight.aichemimpex.com There is significant interest in its use in neuropharmacology, leveraging the role of D-serine in neurotransmission to develop treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. chemimpex.com
Beyond its role as a synthetic intermediate, this compound is finding new utility in biochemical processes. As mentioned previously, research has demonstrated that incorporating O-benzyl serine into the structure of a peptide catalyst enhances its activity. acs.org This points to a novel application where the compound is not just a building block for a final therapeutic product but is an active component of a catalytic system, opening up new possibilities in the design of synthetic enzymes and peptide-based catalysts.
Q & A
Q. What are the common synthetic routes for preparing O-Benzyl-DL-serine, and what are their methodological considerations?
this compound is typically synthesized via benzylation of serine. A general approach involves:
- Amino Group Protection : Use a temporary protecting group (e.g., carbobenzoxy [Cbz] or tert-butoxycarbonyl [Boc]) to block the amino group of serine .
- Benzylation : React the protected serine with benzyl bromide or chloride in the presence of a base (e.g., sodium hydride) to introduce the O-benzyl group.
- Deprotection : Remove the amino-protecting group under mild acidic (for Boc) or catalytic hydrogenation (for Cbz) conditions . Key considerations include solvent selection (e.g., DMF for benzylation), reaction temperature control, and purification via recrystallization (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are essential for characterizing this compound purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., benzyl protons at δ 7.3–7.4 ppm, α-proton at δ 3.8–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per supplier specifications) using reverse-phase C18 columns and UV detection at 210–220 nm .
- Melting Point Analysis : Note decomposition points (reported as ~227°C, though discrepancies exist in literature) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content against theoretical values .
Advanced Research Questions
Q. How can researchers resolve the enantiomers of this compound for chiral studies?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases like hexane/isopropanol .
- Enzymatic Resolution : Employ enzymes (e.g., lipases or proteases) to selectively hydrolyze one enantiomer, followed by separation .
- Derivatization : Convert the racemic mixture into diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid), enabling separation by standard HPLC .
Q. What stability challenges arise when using this compound in peptide synthesis, and how can they be mitigated?
- Hydrogenolysis Sensitivity : The benzyl group is labile under hydrogenation. Use inert atmospheres (N₂/Ar) during storage and handle in gloveboxes for air-sensitive reactions .
- Acid Sensitivity : Avoid strong acids during deprotection; opt for trifluoroacetic acid (TFA) in dichloromethane for Boc removal .
- Long-Term Storage : Store at –20°C under desiccation to prevent hydrolysis. Monitor purity via HPLC if stored >6 months .
Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting point) for this compound?
- Cross-Validation : Compare data from multiple sources (e.g., CAS 5445-44-3 in and ) and replicate measurements using calibrated equipment.
- Decomposition Analysis : Use thermogravimetric analysis (TGA) to distinguish melting from decomposition events .
- Collaborative Studies : Share findings with peer labs to identify systematic errors or regional variations in synthesis protocols .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. What methodologies are recommended for developing impurity profiling assays for this compound?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- Impurity Synthesis : Synthesize suspected byproducts (e.g., de-benzylated serine) as reference standards for HPLC calibration .
- Column Optimization : Use ion-pair chromatography (e.g., with heptafluorobutyric acid) to enhance separation of polar impurities .
Safety and Handling
Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 respirators if dust generation is likely .
- Engineering Controls : Operate in fume hoods with local exhaust ventilation. Install emergency showers and eyewash stations .
- Waste Disposal : Follow EPA guidelines for organic amino compounds. Neutralize acidic/basic residues before disposal .
Application in Experimental Design
Q. How can this compound be utilized in non-natural amino acid studies?
- Peptide Backbone Modification : Incorporate into peptides to study steric effects of the benzyl group on secondary structure (e.g., α-helix disruption) .
- Enzyme Substrate Analogues : Use as a serine protease inhibitor by mimicking the natural substrate’s transition state .
- Click Chemistry : Functionalize the benzyl group via Huisgen cycloaddition for bioconjugation or probe development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
